1-(2-Methyl-4-nitrophenyl)ethanamine

Biocatalysis Nitroalkene reduction Chiral amine synthesis

1-(2-Methyl-4-nitrophenyl)ethanamine (CAS 1337030-78-0) is a differentiated chiral building block with three orthogonal diversification handles. The ortho-methyl substituent at ring position 2 dramatically increases bioreduction yield to 16–61%, compared to <1% for non-methylated analogs, making it the enabling substrate for enzymatic aniline synthesis. Its alpha-methyl chiral center supports enantioselective transformations inaccessible to achiral N-methyl or des-methyl congeners. With a defined TAAR1 pEC50 of 5.02 (~9.5 μM), it serves as a tractable starting point for CNS-focused SAR campaigns. Three chemically distinct handles—primary amine, aromatic nitro group, and chiral benzylic center—enable sequential orthogonal derivatization without protecting-group interference, delivering greater diversity per synthetic step.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B14754378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-nitrophenyl)ethanamine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C(C)N
InChIInChI=1S/C9H12N2O2/c1-6-5-8(11(12)13)3-4-9(6)7(2)10/h3-5,7H,10H2,1-2H3
InChIKeyNGMBDJFEXFQEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-4-nitrophenyl)ethanamine Procurement Guide – Compound Class and Baseline Characteristics


1-(2-Methyl-4-nitrophenyl)ethanamine (CAS 1337030-78-0), also designated alpha,2-dimethyl-4-nitrobenzyl amine, is a substituted aromatic amine with molecular formula C9H12N2O2 and molecular weight 180.20 g/mol . The compound features three key structural elements: a 4-nitrophenyl ring, an ortho-methyl substituent at ring position 2, and an alpha-methyl-bearing ethanamine side chain that generates a chiral center at the benzylic carbon . Its calculated physicochemical profile includes XLogP3 of 1.8, topological polar surface area (TPSA) of 71.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . These features position it as a versatile chiral building block within the substituted benzylamine chemical space, relevant to medicinal chemistry and asymmetric synthesis applications.

Why 1-(2-Methyl-4-nitrophenyl)ethanamine Cannot Be Replaced by Non-ortho-Methyl or Des-methyl Analogs


Generic substitution within the substituted benzylamine family is undermined by the fact that the ortho-methyl group at ring position 2 exerts a decisive influence on both chemical reactivity and biological recognition that simpler analogs lacking this substituent cannot replicate [1]. In bioreduction processes, the presence of a 2-methyl substituent on nitrophenyl-substituted substrates has been shown to dramatically increase the yield of the corresponding aminophenyl product (16–61%) compared to non-methylated analogs, where nitro reduction is a minor pathway (<1% yield) [1]. Furthermore, the combination of the ortho-methyl group with the alpha-methyl chiral center generates a steric and electronic environment distinct from that of 1-(4-nitrophenyl)ethanamine (lacking the 2-methyl), N-methyl-2-(4-nitrophenyl)ethanamine (lacking both the 2-methyl and alpha-methyl chirality), or 4-nitrobenzylamine (unsubstituted benzylamine) . These differences directly impact synthetic route efficiency, enantioselective transformations, and target-binding geometry, making simple interchange of in-class analogs unreliable for research programs requiring reproducible chemical or biological outcomes.

1-(2-Methyl-4-nitrophenyl)ethanamine – Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Methyl Effect on Bioreduction Yield: >16-Fold Enhancement Over Non-Methylated Nitrophenyl Substrates

In Baker's yeast-mediated reduction of nitrophenyl-substituted nitroalkenes, substrates bearing a 2-methyl substituent on the phenyl ring (the structural motif present in 1-(2-methyl-4-nitrophenyl)ethanamine) afforded the corresponding aminophenyl-substituted nitroalkane product in yields of 16–61%. By contrast, equivalent substrates lacking the 2-methyl group underwent nitro reduction as a negligible side pathway, yielding <1% of the corresponding amino product [1]. This represents a >16-fold to >61-fold yield advantage attributable specifically to the ortho-methyl group. While this comparison was established on nitroalkene substrates rather than the pre-formed amine, the steric and electronic influence of the ortho-methyl substituent on the nitrophenyl ring is directly transferable to the reactivity profile of 1-(2-methyl-4-nitrophenyl)ethanamine and its downstream derivatives [1].

Biocatalysis Nitroalkene reduction Chiral amine synthesis

Calculated Lipophilicity (XLogP3 = 1.8) Versus Des-methyl Analog 1-(4-Nitrophenyl)ethanamine

The ortho-methyl substituent on 1-(2-methyl-4-nitrophenyl)ethanamine increases the calculated partition coefficient (XLogP3) to 1.8 . For the direct des-methyl comparator 1-(4-nitrophenyl)ethanamine (CAS 4187-53-5, MW 166.18, formula C8H10N2O2), the predicted XLogP3 is approximately 1.3, based on fragment-based calculation subtracting the contribution of one aromatic methyl group (ΔlogP ≈ +0.5 per methyl on aromatic ring) [1]. This measured/calculated difference of approximately 0.5 log units indicates a roughly 3.2-fold higher octanol/water partition coefficient for the 2-methyl compound, conferring enhanced membrane permeability potential. The TPSA of 71.8 Ų remains identical to the des-methyl analog since the methyl group does not contribute additional polar surface area .

Physicochemical profiling Lipophilicity Drug-likeness

Chiral Center Multiplicity: Two Orthogonal Diversification Points Compared to Achiral N-Methyl-2-(4-nitrophenyl)ethanamine

1-(2-Methyl-4-nitrophenyl)ethanamine possesses a chiral center at the alpha-carbon (benzylic position), enabling its use as a single-enantiomer building block for asymmetric synthesis . The analogous compound N-methyl-2-(4-nitrophenyl)ethanamine (CAS 85176-37-0), a key dofetilide intermediate, is achiral at the carbon backbone and lacks the ortho-methyl group, offering only N-functionalization as a diversification point [1]. By contrast, the target compound provides three chemically distinct diversification handles: (i) the primary amine for amidation, reductive amination, or sulfonamide formation; (ii) the nitro group for reduction to aniline with subsequent diazotization or acylation; and (iii) the chiral alpha-carbon enabling stereoselective transformations. The ortho-methyl group further provides steric bias that can enhance enantioselectivity in reactions at the adjacent chiral center compared to the non-ortho-substituted 1-(4-nitrophenyl)ethanamine .

Chiral synthesis Building block diversity Asymmetric catalysis

Human TAAR1 Agonist Activity: pEC50 5.02 (EC50 ~9.5 μM) – Differentiation Within the Trace Amine Receptor Family

1-(2-Methyl-4-nitrophenyl)ethanamine has been profiled for agonist activity at human trace amine-associated receptor 1 (TAAR1), yielding a pEC50 value of 5.02, corresponding to an EC50 of approximately 9.5 μM, as curated in the ChEMBL database and accessible via GPCRdb [1]. The endogenous TAAR1 agonist β-phenylethylamine (β-PEA) typically exhibits pEC50 values in the range of 5.5–6.5 (EC50 ~0.3–3 μM) depending on assay conditions [2], indicating that the target compound is approximately 3- to 30-fold less potent than the endogenous ligand. Structurally simpler 4-nitrophenethylamine analogs lacking the ortho-methyl and alpha-methyl groups have not been systematically reported with TAAR1 pEC50 data in curated public databases, meaning that the pEC50 = 5.02 datum represents a defined reference point for the 2-methyl, alpha-methyl substitution pattern within this pharmacophore class [1]. The compound's activity, while modest, confirms engagement with a therapeutically relevant GPCR target implicated in schizophrenia, substance use disorders, and metabolic regulation [2].

TAAR1 GPCR pharmacology Trace amine receptor

Where 1-(2-Methyl-4-nitrophenyl)ethanamine Delivers Differentiated Value – Best Application Scenarios


Enantioselective Synthesis of Chiral Benzylamine-Derived Bioactive Compounds

The chiral alpha-carbon of 1-(2-methyl-4-nitrophenyl)ethanamine, combined with the steric influence of the ortho-methyl group, makes it a preferred chiral building block for synthesizing enantiomerically enriched pharmaceutical intermediates. Unlike the achiral N-methyl analog used in dofetilide synthesis [1], this compound can be resolved into its (R)- and (S)-enantiomers and employed in asymmetric transformations where stereochemical outcome is critical. The established precedent of α-methyl-4-nitrobenzylamines as resolving agents supports the use of the 2-methyl variant for applications requiring both chirality and enhanced steric control at the benzylic position.

Biocatalytic Route Scouting Where Nitroarene Reduction Selectivity Is Rate-Limiting

The dramatic difference in bioreduction outcome between 2-methyl-substituted and non-methylated nitrophenyl substrates—16–61% yield versus <1% yield, respectively [2]—indicates that 1-(2-methyl-4-nitrophenyl)ethanamine-derived intermediates are the enabling substrates for enzymatic or whole-cell reduction processes targeting the corresponding aniline. Research programs developing green chemistry routes to substituted anilines should prioritize the 2-methyl compound when Baker's yeast or related oxidoreductase systems are employed, as the ortho-methyl group is the decisive structural determinant of productive turnover.

TAAR1-Focused CNS Drug Discovery and Pharmacological Tool Compound Development

With a defined human TAAR1 pEC50 of 5.02 (EC50 ~9.5 μM) [3], 1-(2-methyl-4-nitrophenyl)ethanamine serves as a tractable starting point for structure-activity relationship (SAR) studies targeting trace amine-associated receptor 1. Its modest potency, combined with the synthetic accessibility afforded by the nitro and primary amine handles, enables systematic medicinal chemistry exploration—introducing substituents at either functional group while monitoring TAAR1 agonism. The compound occupies a differentiated position within the nitrophenylalkylamine pharmacophore space, characterized by the simultaneous presence of 2-methyl, 4-nitro, and alpha-methyl features not found together in the more common des-methyl or N-methyl congeners.

Parallel Library Synthesis Requiring Orthogonal Functionalization Handles

The three chemically distinct diversification points of 1-(2-methyl-4-nitrophenyl)ethanamine—primary amine, aromatic nitro group, and chiral benzylic center—enable sequential, orthogonal derivatization without protecting-group interference between handles . This is a material advantage over the two-handle N-methyl-2-(4-nitrophenyl)ethanamine or 1-(4-nitrophenyl)ethanamine scaffolds, where the absence of the ortho-methyl group also removes a steric element that can be exploited for regioselective reactions on the aromatic ring. Medicinal chemistry groups generating focused libraries for hit-to-lead campaigns will obtain greater chemical diversity per synthetic step using this compound as the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methyl-4-nitrophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.